

# Sisunatovir hydrochloride research use only specifications

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## Compound Focus: Sisunatovir Hydrochloride

CAS No.: 1903763-83-6

Cat. No.: S542099

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## Chemical & Physical Properties

The table below summarizes the key identifiers and properties of Sisunatovir and its hydrochloride salt form for precise material handling and documentation.

Property	Sisunatovir (Free Base)	Sisunatovir Hydrochloride
CAS Number	1903763-82-5 [1] [2] [3]	1903763-83-6 [4] [5]
Molecular Formula	C <sub>23</sub> H <sub>22</sub> F <sub>4</sub> N <sub>4</sub> O [2] [3]	C <sub>23</sub> H <sub>22</sub> F <sub>4</sub> N <sub>4</sub> O · HCl (C <sub>23</sub> H <sub>23</sub> ClF <sub>4</sub> N <sub>4</sub> O) [4] [5]
Molecular Weight	446.44 g/mol [2] [3]	482.90 g/mol [4] [5]
Purity	>99.40% [2]	>98.61% [4]
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month [2] [3].	Powder: -20°C for 3 years. In solvent: -80°C for 1 year [5].
Handling	Store in a tightly sealed container in a cool, well-ventilated area. Keep away from direct sunlight. Avoid	

Property	Sisunatovir (Free Base)	Sisunatovir Hydrochloride
	dust formation and aerosolization [3].	

## Biological Activity & Potency

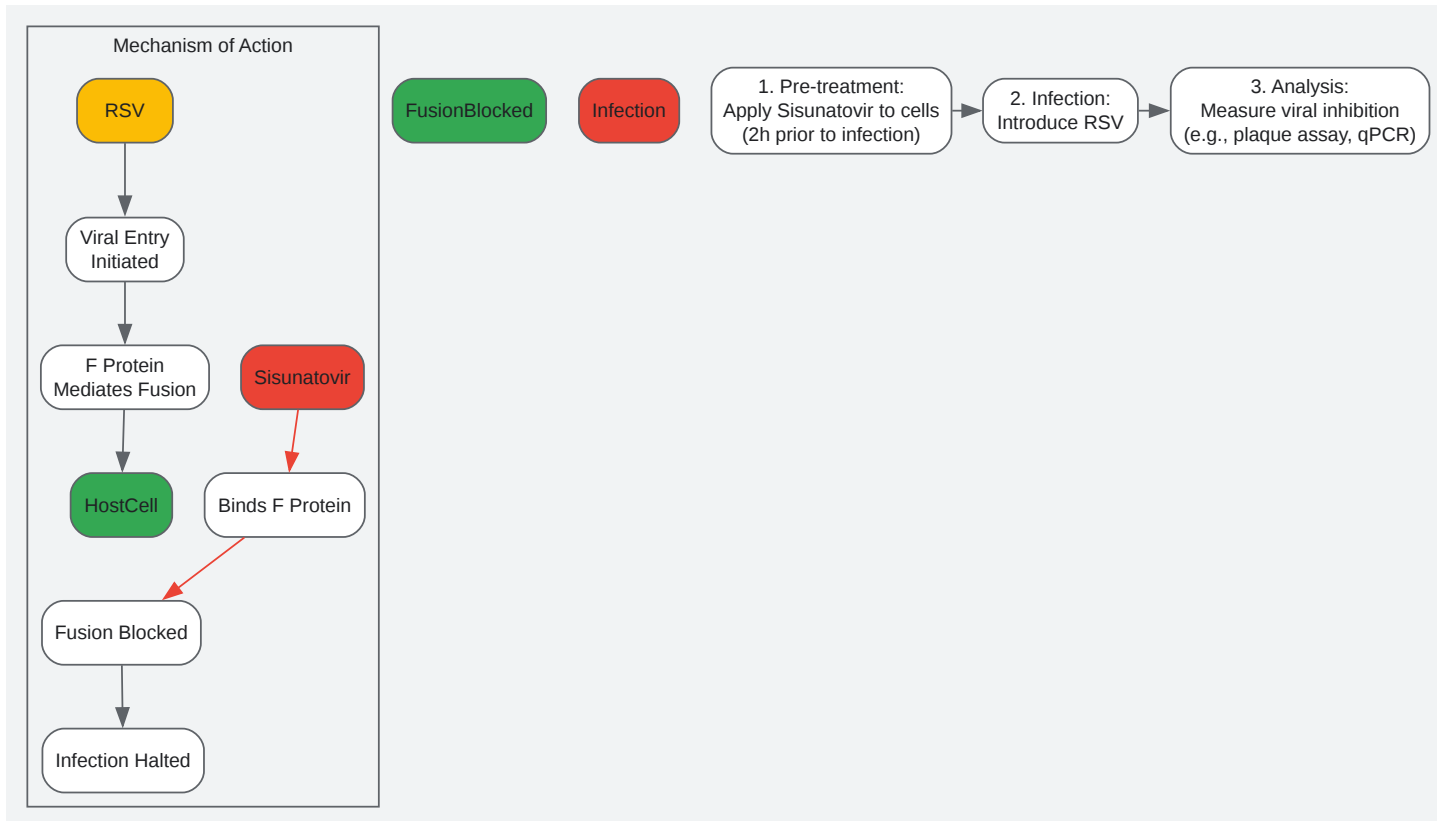
**Sisunatovir hydrochloride** demonstrates high potency against both major subtypes of RSV with a favorable preliminary cytotoxicity profile.

Parameter	Value / Description	Experimental Context
IC <sub>50</sub> (RSV A)	1.4 nM [2] [5]	In vitro antiviral activity
IC <sub>50</sub> (RSV B)	1.0 nM [2] [5]	In vitro antiviral activity
CC <sub>50</sub> (HepG2)	5588 nM [2]	Cytotoxicity in human hepatoma cell line (MTT assay)
CC <sub>50</sub> (Vero)	>4000 nM [2]	Cytotoxicity in African green monkey kidney cells (MTT assay)
Mechanism of Action	RSV Fusion (F) Protein Inhibitor [6] [7] [5]	Blocks viral entry into host cells

## Mechanism of Action

Sisunatovir is a viral fusion protein inhibitor [6]. It specifically targets the RSV F protein, which mediates the fusion of the viral envelope with the host cell membrane. By binding to this protein, Sisunatovir prevents the conformational changes necessary for fusion, thereby blocking the release of the viral genetic material into the cytoplasm and halting the infection cycle [7] [5].

The following diagram illustrates this mechanism and the experimental workflow for its in vitro evaluation:



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## Experimental Protocols

### In Vitro Infection Assay in Human Airway Epithelium (HAE) Cells

This protocol is adapted from published models used to demonstrate Sisunatovir's efficacy [2].

- **Cell Culture:** Maintain HAE cells at an air-liquid interface in appropriate media.

- **Compound Preparation:**
  - Prepare a 10 mM stock solution of Sisunatovir in DMSO [2].
  - Dilute the stock in cell culture medium to the desired working concentration (e.g., 10 nM). Ensure the final DMSO concentration is  $\leq 0.1\%$  and use a vehicle control.
- **Pre-treatment & Infection:**
  - Apply the Sisunatovir-containing medium (or vehicle control) to the HAE cells **2 hours prior to infection** [2].
  - Infect cells with RSV (e.g., RSV A2 strain) at a predetermined multiplicity of infection (MOI).
  - Incubate as per standard infection protocols.
- **Analysis:**
  - **Viral Titer:** Harvest viral samples at designated time points. Determine titers using a standard plaque assay or immunostaining.
  - **qPCR:** Quantify viral RNA levels in cell lysates or supernatant.

## In Vivo Efficacy Study in a Mouse Model of RSV Infection

This protocol outlines the key steps for evaluating Sisunatovir efficacy in vivo [2].

- **Animal Model:** Use BALB/c mice.
- **Viral Inoculation:** Anesthetize mice and intranasally inoculate with RSV A2.
- **Dosing Regimen:**
  - **Formulation:** Prepare Sisunatovir in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline [5]. Sonication may be required.
  - **Administration:** Administer Sisunatovir orally. Doses of **1, 10, and 50 mg/kg** have been reported [2].
  - **Timing:** Dosing can begin prophylactically or therapeutically post-infection.
- **Endpoint Analysis:**
  - **Viral Load:** Sacrifice animals and collect lung tissue homogenates. Quantify virus titers via plaque assay.
  - **Histopathology:** Examine lung sections for inflammation and other pathological changes.

## Critical Notes for Researchers

- **Research Use Only:** All commercial sources explicitly state that **Sisunatovir hydrochloride** is "For research use only. Not for human use" [4] [2] [8].
- **Clinical Status:** As of March 2025, Sisunatovir is listed as "Discontinued" for RSV infections in clinical development pipelines [6]. Researchers should be aware that its clinical development for this indication has halted, though it remains a valuable tool compound.

- **Solubility Considerations:** Sisunatovir has limited aqueous solubility. For in vitro work, DMSO stock solutions are standard [2]. For in vivo studies, the use of solubilizing agents like PEG300 and surfactants like Tween-80 is crucial to achieve effective dosing concentrations [5].

## Conclusion

**Sisunatovir hydrochloride** is a highly potent and selective RSV fusion inhibitor. The data and protocols provided here offer a foundation for researchers to utilize this compound in mechanistic studies and antiviral efficacy evaluations. Its well-defined molecular target and high potency make it an excellent pharmacological tool for investigating RSV biology and the role of viral fusion in the infection process.

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